2-Deuterioethenylbenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Deuterioethenylbenzene includes eight carbon atoms and eight hydrogen atoms . The InChI representation of the molecule isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D
. The molecule has a complexity of 68.1 and contains one isotope atom . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 105.15 g/mol, a computed XLogP3 of 2.9, and no hydrogen bond donor or acceptor count . The molecule has one rotatable bond and a topological polar surface area of 0 Ų . The exact mass and monoisotopic mass are both 105.0688770011 g/mol .Scientific Research Applications
Adsorption and Dynamics of Surfactants
Research by Nagashima and Blum (2001) utilized deuterium nuclear magnetic resonance (2H NMR) spectroscopy to study the molecular motion of sodium alkylbenzenesulfonates on γ-alumina. This study highlighted the importance of deuterium labeling for understanding surfactant adsorption and dynamics on solid surfaces (Nagashima & Blum, 2001).
Photoisomerization in Liquid Crystals
Župančič et al. (2012) utilized deuterium nuclear magnetic resonance to study phase segregation behavior of photoisomerizable liquid crystals, revealing how UV-illumination can control the concentration of components in a binary mixture through stimulated photoisomerization (Župančič et al., 2012).
Dynamics in Molecular Solids
Bräuniger et al. (2001) reported on deuterium NMR measurements of 1,2,3-trichloro-4,5,6-trimethylbenzene specifically deuterated at the central methyl group, providing insights into the orientational disorder and dynamics of molecular solids (Bräuniger et al., 2001).
Catalysis and Organic Synthesis
Nagata et al. (2014) explored iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes, using deuterium labeling to probe the mechanism of this transformation, which is a method of synthesizing phenanthrene derivatives (Nagata et al., 2014).
Environmental and Bioremediation Studies
Reusser et al. (2002) conducted studies on the in situ transformation of deuterated toluene and xylene in BTEX-contaminated aquifers, demonstrating the use of deuterium-labeled compounds to monitor bioremediation processes (Reusser et al., 2002).
Properties
IUPAC Name |
2-deuterioethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21370-59-2, 6911-81-5 | |
Record name | cis-Styrene-(β )-d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Styrene-(β )-d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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